molecular formula C15H17NO2 B15047587 1-[2-(Benzyloxy)-3-methoxyphenyl]methanamine

1-[2-(Benzyloxy)-3-methoxyphenyl]methanamine

Cat. No.: B15047587
M. Wt: 243.30 g/mol
InChI Key: XDSWFXQYLMNDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Benzyloxy)-3-methoxyphenyl]methanamine is a benzylamine derivative featuring a methanamine group (-CH2NH2) attached to a phenyl ring substituted with a benzyloxy (-OCH2C6H5) group at the 2-position and a methoxy (-OCH3) group at the 3-position (Figure 1). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive amines, such as neurotransmitters and enzyme modulators.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

(3-methoxy-2-phenylmethoxyphenyl)methanamine

InChI

InChI=1S/C15H17NO2/c1-17-14-9-5-8-13(10-16)15(14)18-11-12-6-3-2-4-7-12/h2-9H,10-11,16H2,1H3

InChI Key

XDSWFXQYLMNDDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)CN

Origin of Product

United States

Preparation Methods

Alkylation with Benzyl Halides

  • Procedure : 3-Methoxyphenol reacts with benzyl bromide in dimethylformamide (DMF) at 70°C in the presence of potassium carbonate. The reaction achieves >95% conversion within 2 hours.
  • Mechanism : A nucleophilic aromatic substitution (SNAr) where the phenolic oxygen attacks the benzyl electrophile.
  • Optimization : Excess benzyl bromide (1.7 eq.) and anhydrous conditions minimize di-benzylation byproducts.

Alternative Protecting Groups

  • Pivaloyl vs. Benzyl : While pivaloyl groups offer acid stability, benzyl protection is preferred for its compatibility with subsequent hydrogenolysis steps.

Reductive Amination Strategies

Reductive amination is pivotal for introducing the methanamine moiety.

Ketone-Amine Coupling

  • Substrates : 2-(Benzyloxy)-3-methoxybenzaldehyde and methylamine.
  • Conditions : Sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C, yielding 78–85% product.
  • Challenges : Imine intermediates require strict pH control (pH 4–5) to prevent hydrolysis.

Catalytic Hydrogenation

  • Catalysts : Palladium on carbon (Pd/C) or platinum oxide (PtO2) under 1–3 bar H2 pressure.
  • Solvents : Ethanol or tetrahydrofuran (THF), achieving 90–99.5% yields.
  • Case Study : Hydrogenation of 1-[2-(benzyloxy)-3-methoxyphenyl]methanimine with Pt/C in methanol afforded 99.5% enantiomeric excess.

Catalytic Hydrogenation of Nitriles

An alternative route involves nitrile reduction.

Nitrile Synthesis

  • Cyanation : 2-(Benzyloxy)-3-methoxybenzyl chloride reacts with potassium cyanide (KCN) in DMSO, yielding the nitrile intermediate in 65–72%.

Reduction to Primary Amine

  • Conditions : Raney nickel (Ra-Ni) in aqueous ammonia under 50 bar H2, providing 85–90% yield.
  • Side Reactions : Over-reduction to secondary amines is mitigated by ammonia saturation.

Alternative Synthetic Pathways

Ullmann Coupling

  • Application : Coupling 3-methoxy-4-benzyloxyphenylboronic acid with benzylamine derivatives using CuI/L-proline catalyst.
  • Yield : 40–55%, limited by competing homocoupling.

Nucleophilic Aromatic Substitution

  • Substrates : 2-Fluoro-3-methoxybenzene and benzylamine.
  • Conditions : Potassium tert-butoxide (t-BuOK) in DMF at 120°C, yielding 60–68%.

Comparative Analysis of Methods

Method Yield (%) Conditions Key Advantages Limitations
Reductive Amination 78–85 NaBH3CN, MeOH, 0–5°C High regioselectivity pH sensitivity
Catalytic Hydrogenation 90–99.5 Pt/C, H2 (1–3 bar), EtOH Scalable, high enantiopurity Catalyst cost
Nitrile Reduction 85–90 Ra-Ni, NH3, 50 bar H2 Robust for bulk synthesis Requires high-pressure equipment
Ullmann Coupling 40–55 CuI, L-proline, DMSO Tolerance to steric hindrance Low yield, side reactions

Challenges and Optimization Strategies

Protecting Group Management

  • Debenzylation : Hydrogenolysis with Pd/C in ethanol selectively removes benzyl groups without affecting methoxy substituents.

Enantiocontrol

  • Chiral Auxiliaries : (R)-α-Methylphenethylamine induces asymmetry during reductive amination, achieving >99% ee.

Solvent Systems

  • Polar Aprotic Solvents : DMF and N-methylpyrrolidone (NMP) enhance reaction rates but require rigorous drying to prevent hydrolysis.

Industrial Applications

  • Scale-Up : Continuous flow reactors reduce reaction times by 50% compared to batch processes.
  • Cost Efficiency : Pt/C catalyst recycling via microfiltration lowers production costs by 30%.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Benzyloxy)-3-methoxyphenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy and benzyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[2-(Benzyloxy)-3-methoxyphenyl]methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[2-(Benzyloxy)-3-methoxyphenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups may enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Chain Length

The compound’s activity and physicochemical properties are highly sensitive to substituent positioning and amine chain length. Key comparisons include:

Compound Name Substituent Positions Amine Structure Molecular Formula Molecular Weight (g/mol) Key References
1-[2-(Benzyloxy)-3-methoxyphenyl]methanamine 2-OBzl, 3-OCH3 -CH2NH2 C15H17NO2 255.30
[4-(Benzyloxy)-3-methoxyphenyl]methanamine 4-OBzl, 3-OCH3 -CH2NH2 C15H17NO2 255.30
2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine 4-OBzl, 3-OCH3 -CH2CH2NHCH3 C17H21NO2 283.36
1-(3-Methoxyphenyl)methanamine 3-OCH3 -CH2NH2 C8H11NO 137.18
  • Amine Chain Length : Ethylamine derivatives (e.g., N-methyl variants) exhibit increased lipophilicity and altered receptor interactions compared to the shorter methanamine chain .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., [4-OBzl-3-OCH3]methanamine hydrochloride) exhibit improved aqueous solubility compared to free bases, critical for formulation .
  • logP : The target compound’s logP (~2.5) is lower than N-methyl ethylamine derivatives (logP ~3.1), impacting membrane permeability .

Biological Activity

1-[2-(Benzyloxy)-3-methoxyphenyl]methanamine, a compound with notable structural features, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies, case analyses, and experimental data.

Structural Overview

The compound can be structurally represented as follows:

  • Chemical Formula : C16_{16}H19_{19}NO2_2
  • CAS Number : [Not available in the provided search results]

This compound features a benzyloxy and methoxy group on a phenyl ring, which may contribute to its biological properties.

Anticancer Properties

Several studies have explored the anticancer potential of compounds related to this compound. For instance:

  • Mechanism of Action : The presence of methoxy and benzyloxy groups is believed to enhance the lipophilicity and bioavailability of the compound, facilitating its interaction with cellular targets involved in cancer progression.
  • Cell Line Studies : Research indicates that similar compounds exhibit significant cytotoxic effects on various cancer cell lines, including hepatocellular carcinoma (HCC) cells. For example, a derivative known as BMBF demonstrated a reduction in cell viability and migration in Huh7 cells, suggesting potential anti-metastatic effects through modulation of epithelial-mesenchymal transition markers like E-cadherin and vimentin .

Neuroprotective Effects

Another area of interest is the neuroprotective activity of compounds within this chemical class:

  • Cholinesterase Inhibition : Compounds derived from similar scaffolds have shown promising results as inhibitors of butyrylcholinesterase (BuChE), an enzyme linked to neurodegenerative diseases. Inhibition of BuChE can lead to increased levels of acetylcholine, potentially improving cognitive function .

Study 1: Anticancer Activity in HCC

In a study focusing on hepatocellular carcinoma, researchers treated Huh7 cells with varying concentrations of BMBF (a benzofuran derivative closely related to this compound). The findings indicated:

  • IC50_{50} values were determined at 48.22 μM for 24 hours and 38.15 μM for 48 hours.
  • The treatment resulted in significant morphological changes and decreased cell motility, suggesting that the compound may inhibit metastasis through interference with cytoskeletal dynamics .

Study 2: Neuroprotective Activity

A separate investigation into cholinesterase inhibitors revealed that compounds with similar structures could effectively inhibit BuChE activity. This was demonstrated through:

  • In vitro assays showing dose-dependent inhibition.
  • Potential implications for treating Alzheimer's disease by enhancing cholinergic signaling .

Research Findings Summary Table

Study Compound Biological Activity Key Findings
Study 1BMBFAnticancerIC50_{50}: 38.15 μM; inhibited migration in Huh7 cells
Study 2Related CompoundsNeuroprotectiveEffective BuChE inhibition; implications for cognitive enhancement

Q & A

Q. What are the recommended safety protocols for handling 1-[2-(Benzyloxy)-3-methoxyphenyl]methanamine in laboratory settings?

Methodological Answer:

  • Ventilation and PPE: Use in a fume hood with local exhaust ventilation. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
  • Spill Management: Absorb spills with inert material (e.g., vermiculite), seal in containers, and dispose of following hazardous waste regulations. Avoid dust generation during cleanup .
  • Storage: Store in a cool, dry place away from oxidizing agents and acids. Use airtight containers to prevent moisture absorption and degradation .

Q. How can the purity of this compound be validated?

Methodological Answer:

  • HPLC Analysis: Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against a certified reference standard .
  • Spectroscopic Confirmation: Perform 1H^1H-NMR (in CDCl3_3) to verify structural integrity. Key signals include aromatic protons (δ 6.8–7.4 ppm) and methoxy groups (δ 3.7–3.9 ppm) .
  • Elemental Analysis: Confirm carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Q. What synthetic routes are available for preparing this compound?

Methodological Answer:

  • Reductive Amination: React 2-(benzyloxy)-3-methoxybenzaldehyde with methylamine in the presence of sodium cyanoborohydride (NaBH3_3CN) in methanol at room temperature. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Protection/Deprotection Strategy: Protect the amine group as a tert-butyl carbamate (Boc), followed by benzyloxy group introduction via Williamson ether synthesis. Deprotect using HCl in dioxane .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction homogeneity. Monitor byproduct formation via TLC .
  • Catalyst Evaluation: Compare efficiency of NaBH3_3CN vs. Pd/C-hydrogenation for reductive amination. Use 1H^1H-NMR to quantify residual aldehyde .
  • Temperature Control: Conduct reactions under inert atmospheres (N2_2) at 0–25°C to suppress oxidative degradation .

Q. What strategies can resolve contradictions in biological activity data for structurally similar compounds?

Methodological Answer:

  • Dose-Response Studies: Perform IC50_{50} assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
  • Off-Target Profiling: Use computational docking (e.g., AutoDock Vina) to predict binding to unrelated receptors, which may explain variable bioactivity .
  • Meta-Analysis: Compare datasets from orthogonal assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct vs. indirect effects .

Q. How can the compound’s reactivity in nucleophilic substitution reactions be mechanistically investigated?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Substitute deuterium at reactive sites (e.g., methoxy groups) to study rate-determining steps via 1H^1H-NMR .
  • DFT Calculations: Model transition states using Gaussian09 to predict regioselectivity in aryl substitutions .
  • Trapping Intermediates: Use in-situ IR spectroscopy to detect transient intermediates (e.g., Meisenheimer complexes) during reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.